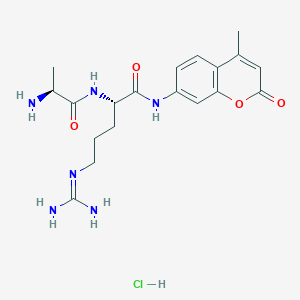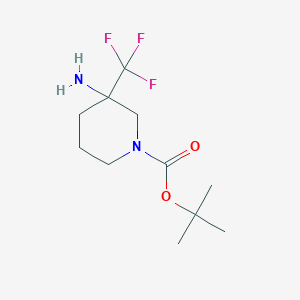
1-Boc-3-amino-3-trifluorometilpiperidina
Descripción general
Descripción
1-Boc-3-amino-3-trifluoromethylpiperidine is a chemical compound with the molecular formula C11H19F3N2O2 It is a derivative of piperidine, featuring a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group
Aplicaciones Científicas De Investigación
1-Boc-3-amino-3-trifluoromethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those containing trifluoromethyl groups, which are known for their pharmacological activity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Métodos De Preparación
The synthesis of 1-Boc-3-amino-3-trifluoromethylpiperidine typically involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases. This method employs isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor . The reaction is carried out under mild conditions, providing high yield and enantiomeric excess. This approach is considered sustainable and suitable for industrial-scale production.
Análisis De Reacciones Químicas
1-Boc-3-amino-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include alkyl halides, acyl chlorides, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Boc-3-amino-3-trifluoromethylpiperidine can be compared with other trifluoromethyl-containing compounds, such as:
1-Boc-3-amino-3-methylpiperidine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-amino-3-trifluoromethylpiperidine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Trifluoromethylpiperidine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The presence of the trifluoromethyl group in 1-Boc-3-amino-3-trifluoromethylpiperidine imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXPUFWSRUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


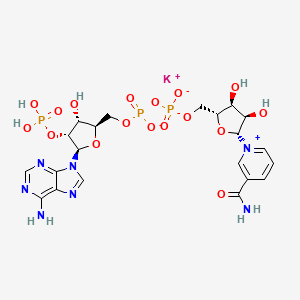

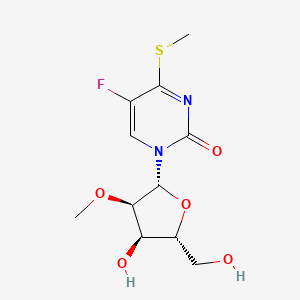
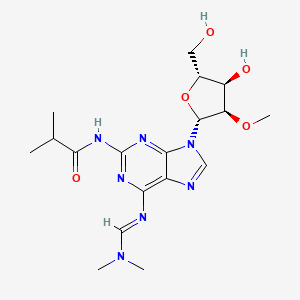




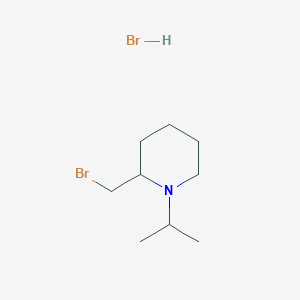

![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
